molecular formula C14H20N6O3 B12789600 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- CAS No. 134934-79-5

9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-

Cat. No.: B12789600
CAS No.: 134934-79-5
M. Wt: 320.35 g/mol
InChI Key: USMBLWBQWVSNBN-GCDPNZCJSA-N
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Description

9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the purine ring.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can occur at the sugar moiety or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced nucleoside analogs.

    Substitution: Substituted purine nucleosides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs.

Biology

In biological research, it is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding the cellular uptake and incorporation of nucleosides into DNA and RNA.

Medicine

Medically, this compound has shown promise in antiviral and anticancer therapies. It acts by inhibiting viral replication or inducing apoptosis in cancer cells.

Industry

In the pharmaceutical industry, it is used in the development of new drugs. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides. It is incorporated into DNA or RNA during replication or transcription, leading to chain termination or faulty protein synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A natural nucleoside with similar structural features.

    Vidarabine: Another synthetic nucleoside analog used in antiviral therapy.

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

Uniqueness

9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is unique due to its pyrrolidinyl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This structural modification allows for more effective targeting of viral and cancerous cells.

This detailed overview provides a comprehensive understanding of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

134934-79-5

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol

InChI

InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(8(5-21)23-14)19-3-1-2-4-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1

InChI Key

USMBLWBQWVSNBN-GCDPNZCJSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1CCN(C1)C2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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